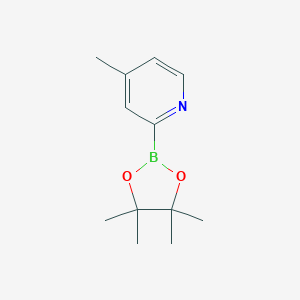
1-Bencil-1,3-benzodiazol-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1,3-benzodiazol-4-amine is a heterocyclic compound with the molecular formula C14H13N3. It belongs to the class of benzodiazoles, which are characterized by a benzene ring fused to a diazole ring.
Aplicaciones Científicas De Investigación
1-Benzyl-1,3-benzodiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, which share a similar structure with 1-benzyl-1,3-benzodiazol-4-amine, have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and proteins, to exert their effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, such as inhibiting enzyme activity, modulating receptor function, or interfering with protein-protein interactions .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (22328 g/mol) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body .
Result of Action
Imidazole derivatives are known to exert a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,3-benzodiazol-4-amine can be synthesized through various methods. One common approach involves the reaction of phthalamide with ammonia in the presence of an alcohol or a base to generate an imidazole compound, followed by a redox reaction to obtain the desired product . Another method involves the coupling of 1,2-diaminobenzenes with carboxylic acids or aldehydes .
Industrial Production Methods: Industrial production of 1-Benzyl-1,3-benzodiazol-4-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-1,3-benzodiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzodiazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
- 1-Benzyl-1,3-benzodiazol-4-amine
- 1-Benzylbenzimidazol-4-amine
- 1H-Benzimidazol-4-amine
Comparison: 1-Benzyl-1,3-benzodiazol-4-amine is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct biological activities and chemical reactivity. Compared to other similar compounds, it may exhibit enhanced potency or selectivity in certain applications .
Propiedades
IUPAC Name |
1-benzylbenzimidazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-12-7-4-8-13-14(12)16-10-17(13)9-11-5-2-1-3-6-11/h1-8,10H,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLYBXATLKLSKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)





